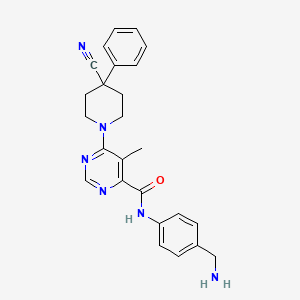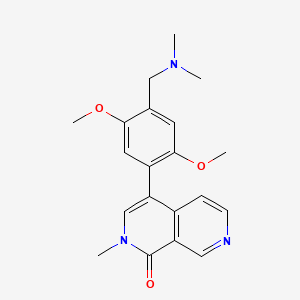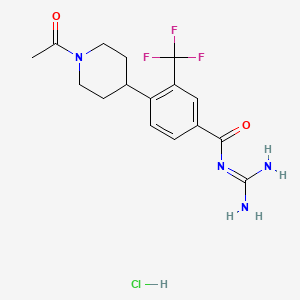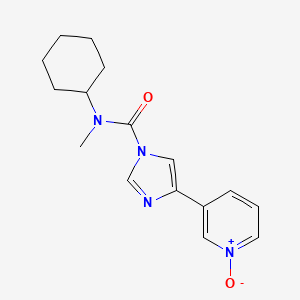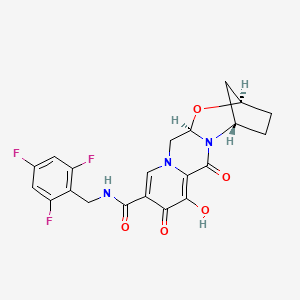
双-PEG11-酸
描述
Bis-PEG11-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in Bis-PEG11-acid increases its solubility in aqueous media, making it a valuable tool in various biochemical and pharmaceutical applications .
科学研究应用
Bis-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the formulation of various biochemical reagents and diagnostic tools.
作用机制
Target of Action
Bis-PEG11-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs, which are molecules that target proteins for degradation . The primary targets of Bis-PEG11-acid are the proteins that are intended for degradation .
Mode of Action
Bis-PEG11-acid interacts with its targets by forming a bridge between the target protein and an E3 ligase . This is achieved through the formation of a stable amide bond with primary amine groups in the presence of activators . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG11-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a complex with the target protein and an E3 ligase, Bis-PEG11-acid facilitates the tagging of the target protein with ubiquitin molecules. This ‘ubiquitination’ signals the proteasome to degrade the tagged protein.
Pharmacokinetics
As a peg-based compound, bis-peg11-acid is likely to have good solubility in aqueous media This property can enhance its bioavailability and distribution in the body
Result of Action
The primary result of the action of Bis-PEG11-acid is the degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is involved in disease progression, its degradation could potentially halt or slow down the disease.
Action Environment
The action of Bis-PEG11-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the amide bond between Bis-PEG11-acid and the primary amine groups Additionally, the presence of other proteins or molecules could potentially interfere with the interaction between Bis-PEG11-acid and its targets
生化分析
Biochemical Properties
Bis-PEG11-acid plays a crucial role in biochemical reactions as a linker for PROTACs (proteolysis-targeting chimeras). It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in Bis-PEG11-acid increases solubility in aqueous media, facilitating its interaction with various biomolecules. The terminal carboxylic acids of Bis-PEG11-acid can react with primary amine groups to form stable amide bonds, making it a versatile tool in biochemical research .
Cellular Effects
Bis-PEG11-acid influences various cellular processes by enabling the selective degradation of target proteins through the ubiquitin-proteasome system. This process can affect cell signaling pathways, gene expression, and cellular metabolism. By facilitating the degradation of specific proteins, Bis-PEG11-acid can modulate cellular functions and potentially alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, Bis-PEG11-acid exerts its effects by forming stable amide bonds with primary amine groups in the presence of activators such as EDC or DCC. This interaction enables the compound to act as a linker in PROTACs, facilitating the selective degradation of target proteins. The hydrophilic PEG spacer in Bis-PEG11-acid increases its solubility, enhancing its ability to interact with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, Bis-PEG11-acid demonstrates stability and effectiveness over time. The compound’s hydrophilic nature and stable amide bond formation contribute to its long-term stability in aqueous media. Studies have shown that Bis-PEG11-acid maintains its functionality over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of Bis-PEG11-acid vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the selective degradation of target proteins without causing adverse effects. At high doses, Bis-PEG11-acid may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Bis-PEG11-acid is involved in metabolic pathways related to protein degradation. By acting as a linker in PROTACs, the compound facilitates the ubiquitin-proteasome system’s function, leading to the selective degradation of target proteins. This process can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, Bis-PEG11-acid is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic PEG spacer in Bis-PEG11-acid enhances its solubility, facilitating its distribution in aqueous environments. The compound’s terminal carboxylic acids enable it to form stable amide bonds with primary amine groups, aiding its localization and accumulation within specific cellular compartments .
Subcellular Localization
Bis-PEG11-acid’s subcellular localization is influenced by its hydrophilic nature and ability to form stable amide bonds. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect Bis-PEG11-acid’s activity and function within cells, making it a valuable tool for studying subcellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Bis-PEG11-acid is synthesized through a series of chemical reactions involving the polymerization of ethylene glycol units. The process typically involves the following steps:
Polymerization: Ethylene glycol is polymerized to form polyethylene glycol (PEG) of the desired molecular weight.
Functionalization: The terminal hydroxyl groups of the PEG are converted to carboxylic acid groups using reagents such as succinic anhydride or maleic anhydride.
Purification: The resulting Bis-PEG11-acid is purified through techniques such as precipitation, dialysis, or chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of Bis-PEG11-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large quantities of ethylene glycol are polymerized in reactors under controlled conditions.
Functionalization and Purification: The functionalization and purification steps are scaled up using industrial equipment to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Bis-PEG11-acid undergoes several types of chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds
Esterification: The carboxylic acid groups can also react with alcohols to form esters in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Common Reagents and Conditions
EDC or DCC: Used for amide bond formation.
Sulfuric Acid or p-Toluenesulfonic Acid: Used for esterification reactions.
Major Products Formed
Amides: Formed from the reaction with primary amines.
相似化合物的比较
Bis-PEG11-acid can be compared with other PEG derivatives such as:
Bis-PEG1-acid: A shorter PEG linker with similar functional groups.
Bis-PEG4-acid: A medium-length PEG linker with similar functional groups.
Bis-MAL-dPEG11: A PEG linker with maleimide functional groups instead of carboxylic acids, used for thiol-maleimide reactions.
Uniqueness
Bis-PEG11-acid is unique due to its specific length and the presence of two terminal carboxylic acid groups, which provide versatility in forming stable amide bonds and enhancing solubility in aqueous media .
属性
CAS 编号 |
51178-68-8 |
|---|---|
分子式 |
C26H50O15 |
分子量 |
602.67 |
IUPAC 名称 |
4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioic acid |
InChI |
InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30) |
InChI 键 |
MMKYGEBIUHVZNI-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bis-PEG11-acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)
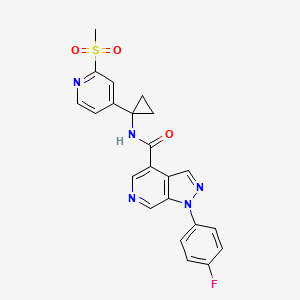
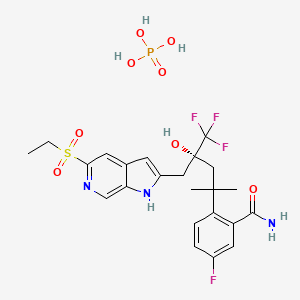
![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B606092.png)
